molecular formula C14H20N2O2 B11814211 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11814211
M. Wt: 248.32 g/mol
InChI Key: CBWNKQHNDVDGHY-UHFFFAOYSA-N
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Description

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, which is further substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-isopropoxypyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-(6-Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
  • 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
  • Pyrrolidin-2-ones

Uniqueness

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of the isopropoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrolidine derivatives and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

1-[2-(6-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C14H20N2O2/c1-10(2)18-14-7-6-12(9-15-14)13-5-4-8-16(13)11(3)17/h6-7,9-10,13H,4-5,8H2,1-3H3

InChI Key

CBWNKQHNDVDGHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2CCCN2C(=O)C

Origin of Product

United States

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